

# Application Notes and Protocols: In Vitro Kinase Panel Screening of BMS-986143

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## Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-986143** is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor and cytokine receptor signaling pathways.[1][2][3] Dysregulation of BTK activity is implicated in various autoimmune diseases, making it a compelling therapeutic target.[2] This document provides detailed application notes and protocols for the in vitro kinase panel screening of **BMS-986143** to characterize its potency and selectivity.

## Data Presentation: Kinase Inhibitory Profile of BMS-986143

The following table summarizes the in vitro inhibitory activity of **BMS-986143** against a panel of kinases. The data is presented as IC<sub>50</sub> values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase Target	IC50 (nM)
BTK	0.26
TEC	3
BLK	5
BMX	7
TXK	10
FGR	15
YES1	19
ITK	21
Data sourced from MedchemExpress.[4]	

## Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity of **BMS-986143** is provided below. This protocol is a representative example based on common industry practices for kinase inhibitor profiling, such as radiometric or fluorescence-based assays.

### Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

- Objective: To determine the IC50 value of **BMS-986143** against a panel of purified kinases by measuring the incorporation of radiolabeled phosphate ( $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ ) into a generic or specific substrate.
- Materials and Reagents:
  - Kinases: Purified recombinant human kinases (e.g., BTK, TEC, BLK, etc.).
  - Substrates: Appropriate peptide or protein substrates for each kinase.
  - Inhibitor: **BMS-986143**, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

- Assay Buffer: Typically contains Tris-HCl (pH 7.5),  $\text{MgCl}_2$ ,  $\text{MnCl}_2$ , DTT, and BSA. The exact composition may vary depending on the specific kinase.
- ATP: Adenosine triphosphate, both non-radiolabeled ("cold") and radiolabeled ( $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ ).
- Assay Plates: 96-well or 384-well plates.
- Filter Plates: Multi-well filter plates with a phosphocellulose membrane.
- Stop Solution: Phosphoric acid solution (e.g., 0.75%).
- Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.
- Microplate Scintillation Counter: An instrument to measure the radioactivity.

### 3. Assay Procedure:

- Compound Preparation:
  - Prepare a serial dilution of **BMS-986143** in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1  $\mu\text{M}$  would cover a broad concentration range.
  - Further dilute the compound solutions into the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- Kinase Reaction:
  - Add the diluted **BMS-986143** or DMSO (for control wells) to the assay plate.
  - Add the kinase and substrate solution to each well.
  - Initiate the kinase reaction by adding a mixture of cold and  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ . The final ATP concentration should be close to the  $K_m$  value for each specific kinase to ensure accurate  $\text{IC}_{50}$  determination.
  - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

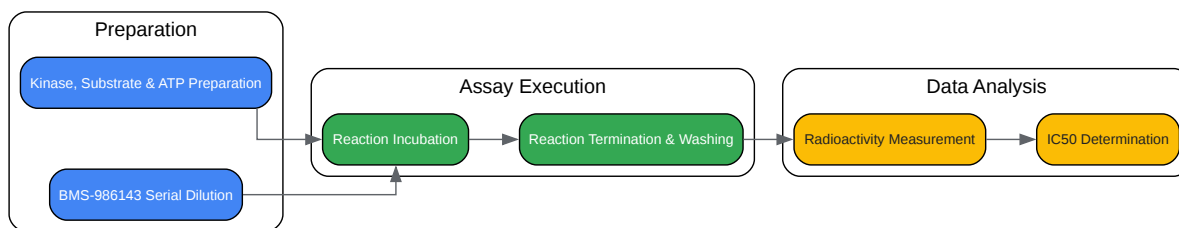
- Reaction Termination and Signal Detection:
  - Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the membrane.
  - Wash the filter plate multiple times with the phosphoric acid stop solution to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
  - Dry the filter plate.
  - Add scintillation fluid to each well.
  - Measure the radioactivity in each well using a microplate scintillation counter.

#### 4. Data Analysis:

- The raw data (counts per minute, CPM) is used to determine the percentage of kinase inhibition for each concentration of **BMS-986143**.
- The percentage of inhibition is calculated using the following formula:  $\% \text{ Inhibition} = 100 * (1 - (\text{Sample\_CPM} - \text{Min\_CPM}) / (\text{Max\_CPM} - \text{Min\_CPM}))$ 
  - Sample\_CPM: CPM from wells with the inhibitor.
  - Min\_CPM: CPM from wells with no kinase activity (background).
  - Max\_CPM: CPM from wells with kinase activity but no inhibitor (vehicle control).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

## Visualizations

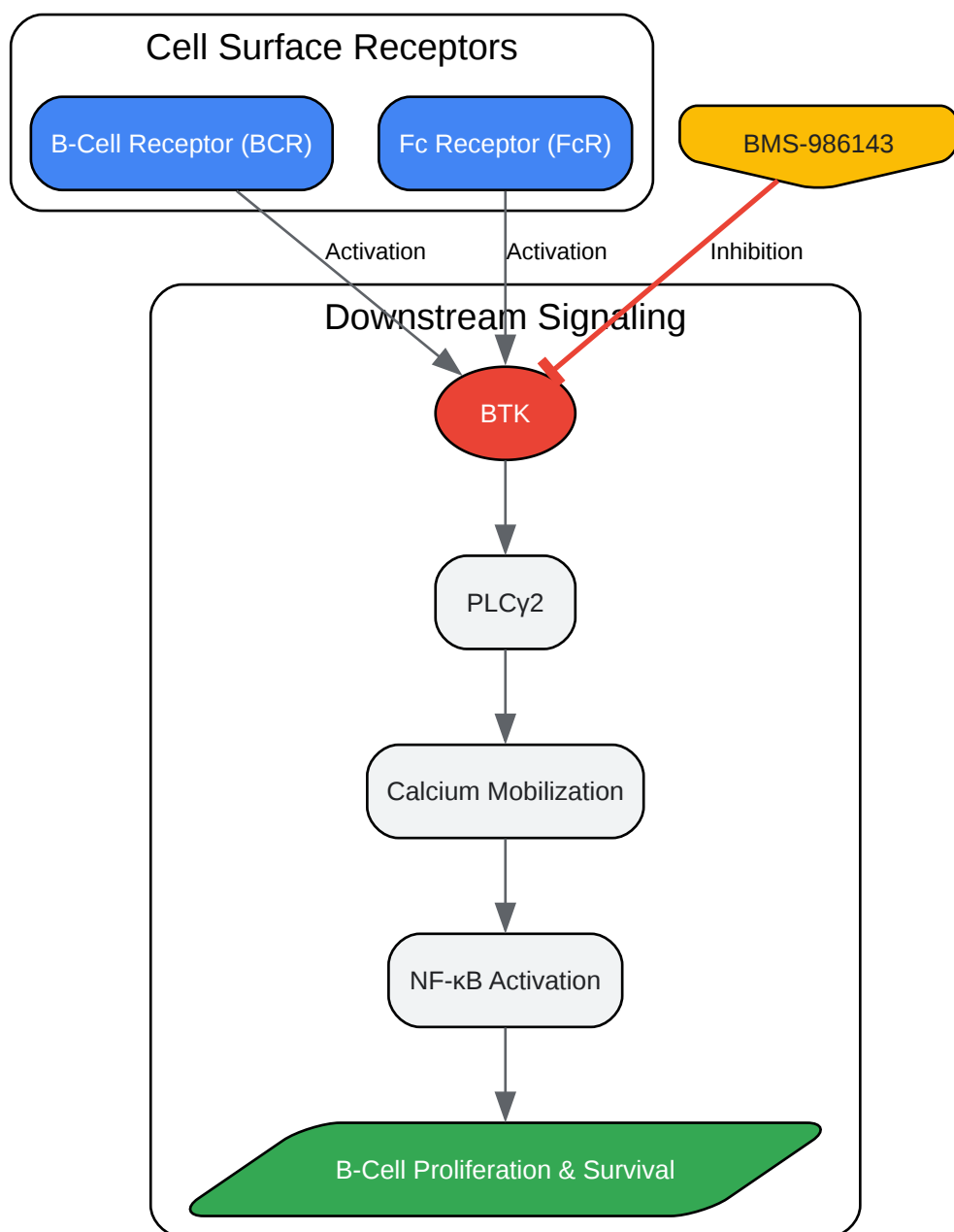
## Experimental Workflow



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Caption: Workflow for in vitro kinase panel screening of **BMS-986143**.

## Signaling Pathway



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